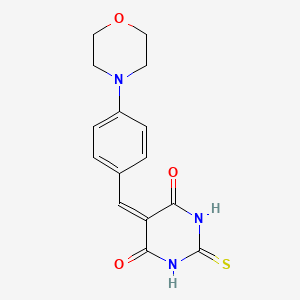

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine” is a chemical compound that falls under the category of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multicomponent reactions . For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of various thiazole derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are largely influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Hypoglycemic and Anti-inflammatory Activities

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine and its derivatives have been found to possess significant hypoglycemic and anti-inflammatory activities. A study focusing on substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, a structurally similar compound, revealed that certain compounds exhibited notable hypoglycemic activity and anti-inflammatory activity. The presence of electron-releasing groups at specific positions on the phenyl ring was associated with hypoglycemic activity, while electron-withdrawing groups were linked to anti-inflammatory activity. These findings were supported by molecular docking studies, indicating that certain compounds showed high binding affinity at PPARγ receptor protein and COX isoenzymes' active sites, relevant for their pharmacological actions (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).

Potential Role in Anticonvulsant Therapy

Compounds structurally related to (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine have shown promise as anticonvulsant agents. Studies have revealed that certain derivatives displayed significant anticonvulsant activity, with specific compounds being active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models without signs of neurotoxicity. Molecular docking studies suggested that these compounds might have multiple mechanisms of action, including voltage-gated ion channel inhibition and modulation of GABAergic action, indicating their potential in anticonvulsant therapy (Siddiqui et al., 2017).

Implications in Cognitive Disorders

Research involving similar molecular structures to (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine has shown potential in treating cognitive disorders. For instance, certain azaindolizinone derivatives were found to ameliorate methamphetamine-induced impairment of recognition memory in mice. These findings suggest that these compounds might indirectly activate ERK1/2 following stimulation with dopamine D1 and NMDA receptors, highlighting their potential applicability in the treatment of cognitive deficits associated with Alzheimer's disease, schizophrenia, and methamphetamine psychosis (Ito et al., 2007).

Anti-inflammatory Pharmacophore Development

Research on molecular structures akin to (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine has led to the development of novel anti-inflammatory pharmacophores. Studies on certain thiophene analogs have revealed their anti-inflammatory activity profile in acute and chronic models of inflammation. Such findings provide valuable insights into the structural requirements for anti-inflammatory activity, paving the way for the development of more potent anti-inflammatory agents (Pillai et al., 2004).

Future Directions

Thiazoles exhibit a broad spectrum of pharmacological activity, which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Future research could focus on exploring the biological importance of recently developed thiazole derivatives and their various targets through which they induce biological effects .

properties

IUPAC Name |

4-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-3-2-4-12(9-11)24(20,21)19-5-7-22-8-6-19/h2-4,9H,5-8H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHOXFPRABXWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

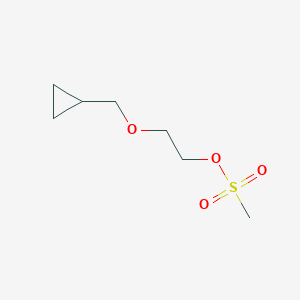

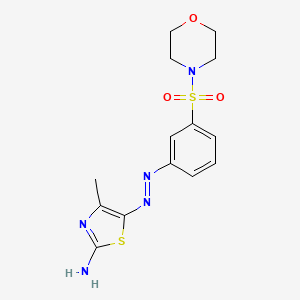

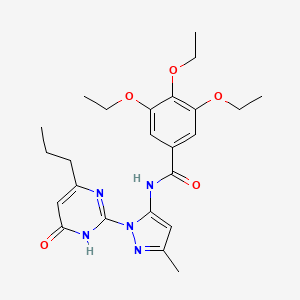

CC1=C(SC(=N1)N)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)

![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)